molecular formula C20H21NO3 B1291820 4'-Azetidinomethyl-2-carboethoxybenzophenone CAS No. 898756-25-7

4'-Azetidinomethyl-2-carboethoxybenzophenone

Cat. No. B1291820
CAS RN: 898756-25-7
M. Wt: 323.4 g/mol
InChI Key: BWZKVUIHJOLWEQ-UHFFFAOYSA-N
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Description

The compound of interest, 4'-Azetidinomethyl-2-carboethoxybenzophenone, is related to a class of organic compounds known as azetidinones, which are four-membered lactam rings. These compounds are significant due to their relevance in the synthesis of various pharmaceuticals, including antibiotics and other biologically active molecules.

Synthesis Analysis

The synthesis of azetidinone derivatives has been explored through various methods. One approach involves a mild four-carbon homologation of a 4-formyl-substituted azetidinone, which provides a route to key intermediates in the total synthesis of carbacephem antibiotics. This method features homologation with phosphorane and a facile dioxenone opening in the final step of the sequence . Another synthesis strategy includes the use of a Lewis acid-mediated reaction of acyldiazo compounds with 4-acetoxyazetidin-2-ones, leading to 4-(2-oxoethylidene)azetidin-2-ones with excellent Z diastereoselection .

Molecular Structure Analysis

The molecular structure of azetidinone derivatives is characterized by the presence of a four-membered lactam ring. The structural analysis of these compounds is often confirmed by spectroscopic methods such as NMR, EI-MS, and IR spectroscopy. For instance, novel thieno[3',2':5,6]pyrido[4,3-d]pyrimidinone derivatives synthesized via an aza-Wittig reaction had their structures confirmed by these techniques .

Chemical Reactions Analysis

Azetidinones undergo various chemical reactions that are crucial for their transformation into useful synthetic intermediates. The aza-Wittig reaction is a common method used to synthesize azetidinone derivatives, as seen in the preparation of 4-methylene-4H-3,1-benzoxazines and thieno[3',2':5,6]pyrido[4,3-d]pyrimidinone derivatives . Additionally, the thermal transformation of 4-imino-2-azetidinones into 2-aminopyridines through a 1,5-hydride migration demonstrates the reactivity of these compounds under specific conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidinone derivatives are influenced by their molecular structure. For example, the presence of substituents such as carboxylic acid and azobenzene units can catalyze the ring-opening polymerization of benzoxazine units, as observed in the synthesis of Azo-COOH BZ, a benzoxazine derivative . The curing behavior, thermal stability, and surface properties of these compounds can be studied using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis .

Scientific Research Applications

Synthesis Applications

Synthesis of Tetrahydrobenzothienopyrimidinones and Derivatives 4'-Azetidinomethyl-2-carboethoxybenzophenone is utilized in the synthesis of various organic compounds. For instance, it's involved in the synthesis of 2-substituted tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-ones and tetrahydrobenzo[4′,5′]thieno[3′,2′:5,6]pyrido[4,3-d]pyrimidin-4(3H)-ones via an aza-Wittig reaction, showcasing its role in creating complex organic structures with potential pharmacological applications (Ding, Yang, & Zhu, 2003); (Liu & He, 2008).

Pharmacological Potential of C-4 Substituents The compound has also been used to investigate the pharmacological potential of C-4 substituents in inhibiting human leukocyte elastase and their activity in lung damage models, indicating its utility in medicinal chemistry and drug development (Hagmann et al., 1993).

Development of Central Nervous System Depressants Further applications include the development of central nervous system depressants, where derivatives synthesized from 4'-Azetidinomethyl-2-carboethoxybenzophenone showed marked sedative actions, highlighting its significance in neurological drug research (Manjunath et al., 1997).

Antifungal and Antibacterial Applications Moreover, synthesized derivatives have shown notable antifungal activity against phytopathogenic fungi, underlining its potential in agricultural applications (Arnoldi, Cabrini, Farina, & Merlini, 1990). It's also involved in the synthesis of heteroatom-activated beta-lactam antibiotics, demonstrating its role in combating bacterial infections (Woulfe & Miller, 1985).

Enzyme Binding Site Identification The compound is used in identifying enzyme binding sites, as seen in the study using 4-Azido-2-hydroxybenzoic acid, a derivative, to identify the phenol binding site of UDP-glucuronosyltransferases, highlighting its application in biochemical and pharmacological research (Xiong et al., 2006).

Material Science Applications

Functionalized Polybenzoxazines Synthesis In material science, 4'-Azetidinomethyl-2-carboethoxybenzophenone contributes to synthesizing functionalized polybenzoxazines for surface properties and specific interactions, showcasing its versatility in advanced materials development (Mohamed et al., 2015).

Antitumor Applications

Development of Tubulin-Targeting Antitumor Agents The compound's derivatives have been evaluated as tubulin-targeting antitumor agents, with specific derivatives showing potent antiproliferative effects, indicating its significance in cancer research and therapy (Greene et al., 2016).

properties

IUPAC Name

ethyl 2-[4-(azetidin-1-ylmethyl)benzoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-2-24-20(23)18-7-4-3-6-17(18)19(22)16-10-8-15(9-11-16)14-21-12-5-13-21/h3-4,6-11H,2,5,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZKVUIHJOLWEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642792
Record name Ethyl 2-{4-[(azetidin-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Azetidinomethyl-2-carboethoxybenzophenone

CAS RN

898756-25-7
Record name Ethyl 2-{4-[(azetidin-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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